4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]-
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Overview
Description
4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]- is a chemical compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group and a phenyl group substituted with a nonafluorobutoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]- typically involves the reaction of 4-pyridinecarboxylic acid with an appropriate amine derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinecarboxamides.
Scientific Research Applications
4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nonafluorobutoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An isomer of nicotinamide with similar structural features.
4-Carbamoylpyridine: Another pyridinecarboxamide with a different substituent pattern.
γ-Pyridinecarboxamide: A related compound with variations in the substitution on the pyridine ring.
Uniqueness
4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]- is unique due to the presence of the nonafluorobutoxy group, which imparts distinct chemical and physical properties. This fluorinated chain can enhance the compound’s stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
62315-14-4 |
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Molecular Formula |
C16H9F9N2O2 |
Molecular Weight |
432.24 g/mol |
IUPAC Name |
N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H9F9N2O2/c17-13(18,15(21,22)23)14(19,20)16(24,25)29-11-3-1-10(2-4-11)27-12(28)9-5-7-26-8-6-9/h1-8H,(H,27,28) |
InChI Key |
FHVZUCODTNXTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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